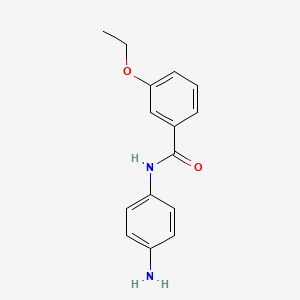

N-(4-Aminophenyl)-3-ethoxybenzamide

Overview

Description

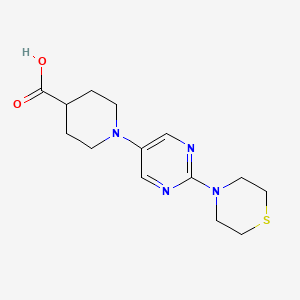

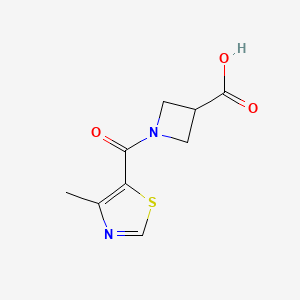

“N-(4-Aminophenyl)-3-ethoxybenzamide” is a compound that would consist of a benzamide core with an ethoxy group at the 3-position and an aniline group at the N-position . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine .

Molecular Structure Analysis

The molecular structure of “N-(4-Aminophenyl)-3-ethoxybenzamide” would likely be planar due to the conjugation of the benzene ring and the amide group . The presence of the amide group can also result in hydrogen bonding, which could affect its physical properties .Chemical Reactions Analysis

Again, while specific reactions for “N-(4-Aminophenyl)-3-ethoxybenzamide” are not available, benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminophenyl)-3-ethoxybenzamide” would depend on its structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications

Drug Delivery Systems

“N-(4-Aminophenyl)-3-ethoxybenzamide” has been explored for its potential in creating stimuli-responsive drug release systems. In particular, its derivatives have been used to form nanocomposite thin films that exhibit pH-responsive drug release . This application is crucial for targeted drug delivery, ensuring that medications are released at the site of action, minimizing side effects and maximizing therapeutic efficacy.

Optical and Electronic Materials

The compound’s derivatives have shown promise in the development of materials with nonlinear optical properties . These materials are essential for various applications, including optical switches, modulators, and telecommunication devices.

Covalent Organic Frameworks (COFs)

In materials science, “N-(4-Aminophenyl)-3-ethoxybenzamide” and its analogs are used as building blocks for COFs . COFs are highly porous and crystalline materials ideal for gas storage, separation technologies, and catalysis due to their high surface area and stability.

Environmental Science

The derivatives of “N-(4-Aminophenyl)-3-ethoxybenzamide” are utilized in the construction of COFs for environmental applications, such as photocatalytic degradation of pollutants . These COFs can harness solar energy to break down harmful substances, offering a sustainable solution to environmental pollution.

Pharmacology

In pharmacological research, the compound’s derivatives have been investigated for their analgesic activities, showing potential as pain-relieving agents . This application is significant for the development of new, more effective pain management drugs.

Therapeutic Agents

Research has indicated that certain derivatives of “N-(4-Aminophenyl)-3-ethoxybenzamide” exhibit anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . These findings open up possibilities for the compound’s use in treating a wide range of diseases.

Sensing Applications

The compound’s derivatives have been used to develop boronic acid-based sensors for detecting diols and anions . These sensors have applications in medical diagnostics and environmental monitoring.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-aminophenyl)-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-5-3-4-11(10-14)15(18)17-13-8-6-12(16)7-9-13/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCFRPJKHDKEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)

![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)

![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)